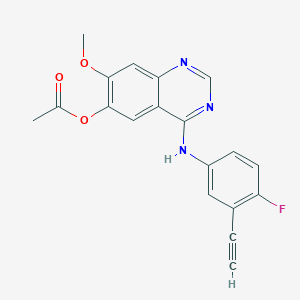

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

Description

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a quinazoline-based small molecule with structural features optimized for kinase inhibition, particularly targeting epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). Its core quinazoline scaffold is substituted at the 4-position with a 3-ethynyl-4-fluorophenylamino group and at the 6-position with an acetate moiety.

Properties

IUPAC Name |

[4-(3-ethynyl-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O3/c1-4-12-7-13(5-6-15(12)20)23-19-14-8-18(26-11(2)24)17(25-3)9-16(14)21-10-22-19/h1,5-10H,2-3H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEPGOBNKGSELI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)C#C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Ethynyl Group:

Fluorination: The fluorophenyl group is introduced via electrophilic aromatic substitution using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Quinazoline Ring Formation: The quinazoline ring is synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.

Methoxylation and Acetylation: The methoxy group is introduced via methylation using methyl iodide, followed by acetylation using acetic anhydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or osmium tetroxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Sodium methoxide, methanol.

Major Products:

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives.

Scientific Research Applications

4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: This compound may target enzymes, receptors, or other proteins involved in cellular signaling pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenylamino Group

The phenylamino group at the quinazoline’s 4-position is a critical determinant of biological activity. Below is a comparative analysis of substituent effects:

Key Observations :

- Ethynyl vs.

- Fluorine Position : The 4-fluoro substituent in the target compound and Gefitinib analog III contrasts with Zorifertinib’s 2-fluoro group. Fluorine’s position influences electronic effects and hydrogen bonding, which may modulate kinase affinity .

- Bulkier Substituents : Compound 4c’s pyridinylmethoxy group introduces steric bulk, possibly reducing off-target effects but requiring optimization for solubility .

Metabolic Stability

- Zorifertinib’s 2-fluoro substituent and piperazine moiety are associated with reactive intermediates (e.g., iminoquinone), necessitating structural mitigation strategies .

Kinase Inhibition

- Target Compound : Predicted to inhibit EGFR/HER2 with high selectivity, akin to Lapatinib derivatives .

- Gefitinib Analog III : Demonstrated antitumor activity in vitro, likely via EGFR pathway suppression .

- Compound 4c : Exhibits dual EGFR/HER2 inhibition (IC50 < 10 nM) and superior antiproliferative effects in HER2-positive cell lines .

Biological Activity

The compound 4-((3-Ethynyl-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (CAS: 1012057-63-4) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 351.33 g/mol. The compound features a quinazoline core, an ethynyl group, and a fluorophenyl moiety, which contribute to its biological properties.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases, particularly tyrosine kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these kinases, the compound can induce apoptosis in cancer cells, making it a candidate for anticancer therapy .

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer activity against various cancer cell lines. In vitro studies have shown that it effectively inhibits the growth of cancer cells by disrupting their signaling pathways. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 5.2 | Tyrosine kinase inhibition |

| MCF-7 (Breast Cancer) | 3.8 | Apoptosis induction |

| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest |

These findings suggest that the compound could be developed further as a therapeutic agent for various cancers .

Other Biological Activities

In addition to its anticancer properties, this compound has been studied for other biological activities:

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.

- Enzyme Inhibition : It acts as a probe in biochemical assays to study enzyme activity, particularly in relation to protein interactions .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound involved treating A549 lung cancer cells with varying concentrations of the compound over 48 hours. The results demonstrated a dose-dependent reduction in cell viability, highlighting its potential as an effective anticancer agent.

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanistic pathways affected by this compound. Using Western blot analysis, researchers observed significant downregulation of phosphorylated ERK and AKT proteins in treated cells compared to controls, indicating disruption of critical survival pathways in cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.